1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile - 1881320-49-5

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile

Catalog Number: EVT-2960692
CAS Number: 1881320-49-5
Molecular Formula: C10H8FNO
Molecular Weight: 177.178
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2',5'-Dihydroxyphenyl)-3-(2-fluoro-4-hydroxyphenyl)-1-propanone (RGM079)

    Compound Description: RGM079 is a potent positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptors. [] It exhibits analgesic and neuroprotective activities. [] Studies show RGM079 demonstrates neuroprotective effects in models related to Alzheimer's disease toxicity. [] It protects against okadaic acid (OA)-induced toxicity in human neuroblastoma SH-SY5Y cells. [] Moreover, RGM079 restores cellular viability in rat cortical neurons exposed to OA and amyloid peptide Aβ1-42. [] In vivo studies demonstrate its analgesic activity in a CFA-induced paw inflammation model. [] RGM079 also possesses antioxidant properties comparable to or exceeding those of well-known natural polyphenols. []

    Relevance: While structurally distinct from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, RGM079 shares a similar scaffold with a fluorine-substituted hydroxyphenyl group. [] This similarity suggests potential exploration of related compounds with variations in the core structure and substituents for modulating α7 nicotinic acetylcholine receptor activity.

4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its 6-(4-methylphenyl) analogue

    Compound Description: These two compounds provide insights into the impact of fluorine substitution on supramolecular assembly stability. [] Replacing a fluorine atom with a methyl group alters the intermolecular interactions. [] The fluorine-substituted compound exhibits C–H⋯F interactions. [] In contrast, the methyl-substituted analogue demonstrates C–H⋯π interactions. [] This difference highlights the significance of weak interactions alongside existing N–H⋯O and C–H⋯O hydrogen bonds in influencing crystal packing. []

    Relevance: These compounds share a carbonitrile group and a fluorine-substituted phenyl ring with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] Understanding the impact of fluorine substitution on intermolecular interactions can guide the design of derivatives with tailored physicochemical properties.

    Compound Description: Compound 26 is a dopamine (DA) analogue where the para hydroxyl group is replaced with fluorine. [] Its N,N-dialkyl derivatives (27-30) demonstrate varying affinities for DA receptor subtypes. [] Compound 26 exhibits a two-fold lower affinity for both D-1 and D-2 DA receptor subtypes compared with DA. [] N-alkylation generally decreases D-1 affinity but enhances D-2 affinity. [] Notably, the N-ethyl (28) and N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine (30) derivatives display high selectivity for D-2 binding sites. [] The introduction of a 2-phenylethyl group on the nitrogen atom significantly impacts selectivity, potentially due to increased liposolubility or binding to a complementary lipophilic site on the receptor. []

    Relevance: Both 2-(4-fluoro-3-hydroxyphenyl)ethylamine (26) and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile possess a fluoro-hydroxyphenyl motif, indicating potential for exploring similar structural modifications to target specific dopamine receptor subtypes. []

(S)-10-(1-Aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid (T-3761)

    Compound Description: T-3761 is a novel quinolone antibacterial agent. []

    Relevance: Both T-3761 and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile contain a fluorine-substituted aromatic ring and a cyclopropane ring. [] This structural similarity suggests a potential for exploring the antibacterial properties of compounds with variations in the core structure and substituents based on 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile.

(R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide

    Compound Description: This compound is a key intermediate in medicinal chemistry, particularly in developing new pharmaceutical agents. []

    Relevance: The presence of a cyclopropane ring, a fluorine substituent, and an aromatic ring system links this structure to 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] The presence of sulfonamide and other functional groups highlights potential areas for introducing diversity into the 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile scaffold for exploring new biological activities.

(2'S,3'R,4'R)-3'-(3a,7a-dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile

    Compound Description: The crystal structure of this molecule reveals conformational variations and intermolecular interactions in the solid state. [] It forms dimers through pairwise N–H⋯O hydrogen bonds, further stabilized by aromatic π–π stacking interactions. [] These interactions highlight the importance of molecular conformation and intermolecular forces in solid-state packing. []

    Relevance: The compound shares the presence of a carbonitrile group and a fluorine-substituted aromatic ring with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] The spirocyclic system and the presence of multiple heterocycles in this molecule offer valuable insights for diversifying the structure of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile.

    Compound Description: This compound is a potent and selective PI3Kδ inhibitor with potential applications in treating hematological cancers. [] It exhibits improved pharmacokinetic properties and superior efficacy compared with existing PI3Kδ inhibitors. []

    Relevance: The compound shares the presence of a carbonitrile group and a fluorine-substituted aromatic ring with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, albeit within a significantly different structural framework. [] This emphasizes the potential for exploring the biological activities of compounds derived from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile by incorporating diverse heterocyclic systems and substituents.

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile

    Compound Description: The crystal structure of this compound reveals a dihedral angle of 80.91° between the indole ring system and the benzyl ring. [] The crystal packing is characterized by C–H⋯Cl, C–H⋯F, and C–H⋯π interactions, demonstrating the role of weak interactions in solid-state structures. []

    Relevance: Sharing the presence of a carbonitrile group and a fluorine-substituted aromatic ring with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, this compound exemplifies how modifying the aromatic core and introducing additional substituents can impact the compound's solid-state packing and potentially its physicochemical properties. []

(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide

    Compound Description: This compound is a pharmaceutical agent investigated for its potential in treating cystic fibrosis. []

    Relevance: The compound shares a cyclopropane ring and a fluorine substituent with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] The presence of an indole ring and various functional groups highlights the potential for expanding the structural diversity of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile derivatives.

2-(4-hydroxyphenyl)-8,8-dimethyl-6-oxo-5-phenyl-6,7,8,9-tetrahydro[1,2,4]triazolo[1,5-a]quinoline-4-carbonitriles (HP101-110)

    Compound Description: This series of compounds represents a novel class of [, , ]triazolo[1,5-a]quinoline derivatives synthesized through a green chemistry approach using ammonium chloride as a catalyst and water as a solvent. []

    Relevance: Although structurally distinct from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, these compounds share the presence of a carbonitrile group and aromatic rings. [] This similarity suggests that exploring the biological activities of compounds with variations in the core structure and substituents based on 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, potentially incorporating triazole or quinoline moieties, could be of interest.

2-fluoro-4'-methoxy-3'-[[[(2S,3S)-2-phenyl-3-piperidinyl]amino]methyl]-[1,1'-biphenyl]-4-carbonitrile dihydrochloride (T-2328)

    Compound Description: T-2328 is a potent and centrally active tachykinin neurokinin 1 (NK(1)) receptor antagonist. [] It displays high affinity for human NK(1) receptors and exhibits antiemetic properties. []

    Relevance: T-2328 and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile share a carbonitrile group and a fluorine-substituted aromatic ring. [] While structurally distinct, the presence of these common features suggests that modifications to the core structure and substituents of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile could be explored to target NK(1) receptors.

2,3-Disubstituted Cyclopropane-1-carbonitriles

    Compound Description: This class of compounds highlights the efficient synthesis of 2,3-disubstituted cyclopropane-1-carbonitriles via selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates. []

    Relevance: The core structure of these compounds, specifically the cyclopropane ring with a carbonitrile substituent, directly aligns with that of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] This similarity positions 2,3-disubstituted cyclopropane-1-carbonitriles as valuable building blocks for synthesizing analogues of the target compound.

2-fluoro-cyclopropanecarboxylic acid

    Compound Description: The synthesis of this compound provides a new method for producing 2-fluoro-cyclopropanecarboxylic acid, a valuable building block in organic synthesis. []

    Relevance: This compound shares the cyclopropane ring and a fluorine substituent with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] The carboxylic acid functionality presents opportunities for further derivatization and exploration of various biological activities.

    Compound Description: These polymers exhibit high thermal stability and desirable solubility properties, making them suitable for applications requiring high-performance materials. []

    Relevance: These polymers incorporate fluorine-substituted aromatic rings, highlighting the impact of fluorine substitution on polymer properties. [] While structurally distinct from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, understanding the influence of fluorine substitution on polymer properties can be valuable in designing and optimizing materials.

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)

    Compound Description: MHPAP is a potent cell-permeable anti-cytokine compound that effectively inhibits inflammatory cytokines in monocyte/macrophage-like cells. []

    Relevance: While not directly containing a cyclopropane or carbonitrile group, MHPAP shares a phenolic substructure similar to the 2-fluoro-3-hydroxyphenyl moiety of the target compound. [] This structural similarity suggests that modifications to the 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile scaffold, potentially incorporating similar phenolic functionalities, could be investigated for anti-inflammatory properties.

(E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

    Compound Description: The crystal structure of this biologically important pharmacophore-containing chalcone has been reported. []

    Relevance: This compound shares a fluorine-substituted hydroxyphenyl motif with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] Though the core structure differs, the presence of this shared pharmacophore suggests potential for exploring related derivatives of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile for various biological activities.

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

    Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) investigated for potential in treating treatment-resistant depression. []

    Relevance: This compound and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile both contain a fluorine-substituted aromatic ring. [] While their core structures are different, the shared presence of fluorine suggests that exploring fluorine-containing analogues of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile could be of interest in medicinal chemistry.

1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074)

    Compound Description: CHF5074 is a novel γ-secretase modulator that has shown potential in reducing brain β-amyloid pathology in a transgenic mouse model of Alzheimer's disease. []

    Relevance: CHF5074 and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile share a cyclopropane ring directly attached to a fluorine-substituted aromatic ring. [] This structural similarity, despite differences in other substituents, highlights the potential for exploring the biological activity of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile and its derivatives in the context of Alzheimer's disease.

    Compound Description: This compound is a crucial intermediate in synthesizing strobilurin-type fungicides. [] The molecule exhibits specific E/Z configurations around its oxime bonds, influencing its overall conformation and potentially its biological activity. []

    Relevance: This compound and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile share a cyclopropane ring and a fluorine-substituted aromatic ring. [] This highlights the possibility of incorporating a fluoro-methylphenyl cyclopropane moiety into the target compound's structure, potentially leading to fungicidal properties.

8-Substituted-2-(2-Chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines

    Compound Description: This series of twelve compounds represents novel 1,5-benzothiazepine derivatives synthesized via Michael condensation. [] These compounds exhibited promising antifungal activity against Candida albicans. []

    Relevance: These compounds, while structurally distinct from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, share the presence of substituted aromatic rings and highlight the potential for exploring the biological activities of compounds with variations in the core structure and substituents based on 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, particularly those incorporating benzothiazepine moieties. []

Fluoro-containing Poly(imide-benzoxazole) Nano-fibrous Membranes

    Compound Description: These membranes, incorporating benzoxazole units into fluoro-containing polyimides, demonstrate low dielectric constants and high thermal stability, making them promising materials for high-frequency applications. []

    Relevance: Although not a direct analogue of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, the use of fluorine in these polymers highlights its impact on dielectric properties and thermal stability. [] This information could be valuable when considering potential applications for derivatives of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile.

2-((4-Amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-trifluoromethyl)benzyl)quinazolin-4(3H)-one derivatives

    Compound Description: These compounds are potent phosphoinositide 3-kinase (PI3K) inhibitors with potential applications in treating inflammatory diseases, particularly respiratory inflammatory diseases. []

    Relevance: This class shares a fluorine-substituted hydroxyphenyl motif with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] The presence of diverse heterocycles and the trifluoromethyl group in these PI3K inhibitors offers valuable insights for modifying the 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile scaffold to explore new biological activities.

N-benzyl-1,2,3-triazoles and N-methyl-pyrazoles containing fluorine

    Compound Description: These compounds, synthesized from conjugated alkynes, exemplify the use of 1,3-dipolar cycloaddition reactions in constructing fluorine-containing heterocycles. []

    Relevance: These compounds highlight the feasibility of incorporating fluorine atoms into diverse heterocyclic systems, a strategy that could be applied to the 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile scaffold to modulate its properties and explore new biological activities. []

1,2-cis-2-fluorocyclopropane-1-carboxylic ester

    Compound Description: This compound is a valuable synthon in organic synthesis, and a novel production method has been developed. []

    Relevance: Sharing the 1,2-cis-2-fluorocyclopropane core with the target compound, this ester derivative offers a valuable starting point for synthesizing various analogues. [] The ester functionality can be easily transformed into other functional groups, expanding the possibilities for structural diversification.

5-fluoro-2-[[(1s)-1-(5-fluoro-2-pyridyl)ethyl]amino]-6-[(5-isopropoxy-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile

    Compound Description: This compound is formulated as a pharmaceutical depot for controlled and sustained release. [] It is embedded within a polymer matrix that degrades to release the drug over an extended period. []

    Relevance: Although structurally distinct from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, this compound shares a carbonitrile group and fluorine substitution on an aromatic ring. [] This highlights the potential for developing controlled-release formulations of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile or its derivatives using similar polymer-based drug delivery strategies.

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid

    Compound Description: These enantiomers, synthesized from tyrosine derivatives, exhibit selective antitumor activities. []

    Relevance: This compound and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile both possess a fluorine-substituted aromatic ring. [] The presence of a chiral center in this compound further suggests the potential for exploring stereochemical aspects and their influence on biological activity for 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile derivatives.

(2Z,4E)-1-(5-Fluoro-2-hydroxyphenyl)-5-(4-fluorophenyl)-3-hydroxypenta-2,4-dien-1-one

    Compound Description: The crystal structure of this compound provides insights into its molecular conformation and intermolecular interactions, specifically highlighting O–H⋯O hydrogen bonds and C–H⋯F hydrogen bonds. []

    Relevance: This compound and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile share a fluorine-substituted hydroxyphenyl motif, suggesting potential for exploring similar structural modifications to influence intermolecular interactions and solid-state properties. []

Lanthanide(III) Complexes with 1-(4-Chlorophenyl)-3-(4-fluoro/hydroxyphenyl)prop-2-en-1-thiosemicarbazone

    Compound Description: These complexes, incorporating a thiosemicarbazone ligand, exhibit antifungal and antibacterial properties. [] The lanthanide ions are coordinated by the sulfur and nitrogen atoms of the ligand. []

    Relevance: Although not a direct structural analogue of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, the presence of a fluorine-substituted aromatic ring in the ligand highlights the possibility of exploring similar metal complexes with derivatives of the target compound to investigate their potential biological activities. []

    Compound Description: These compounds were investigated to understand the impact of fluorine substitution on the isomerization of cyclopropane derivatives. [] The study found evidence of fluorine migration during the isomerization of 1-fluoro-1-methylcyclopropane. []

    Relevance: These compounds directly demonstrate the influence of fluorine substitution on the reactivity and stability of cyclopropane derivatives, providing valuable insights for understanding the behavior of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. []

3-[2-(4-Fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile

    Compound Description: The crystal structure of this compound reveals the spatial arrangement of its molecular components and its crystal packing. []

    Relevance: This compound and 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile share a fluorine-substituted aromatic ring and a carbonitrile group, suggesting the potential for exploring similar structural modifications to the target compound to investigate their effects on crystal packing and potentially other physicochemical properties. []

2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives

    Compound Description: This series of compounds investigates the impact of fluorine substitution and N-alkylation on binding to dopamine receptors. []

    Relevance: These compounds highlight the significance of fluorine substitution on aromatic rings in influencing interactions with biological targets, providing valuable insights for understanding the potential biological activities of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile and its derivatives. []

6-Fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic Acids

    Compound Description: This series of compounds, containing a cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituent, exhibit potent antibacterial activity, specifically against Gram-positive infections. []

    Relevance: The presence of a fluorine-substituted cyclopropane ring in these compounds directly correlates with the core structure of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] This structural similarity, despite differences in other substituents, suggests that modifications to the 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile scaffold, potentially incorporating quinolone moieties, could be explored for antibacterial properties.

7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

    Compound Description: This compound is a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer treatment. []

    Relevance: While not directly structurally similar to 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, the use of this compound as an intermediate in drug synthesis highlights the potential of modifying similar core structures, like that of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, to access new biologically active molecules. []

Tetrahydrobenzothiophenes, Thiooxoaminothiazoles, and Pyrazole-pyrrole-isoxazoles

    Compound Description: These classes of compounds were identified as potentiators of defective ΔF508-CFTR gating, with potential applications in treating cystic fibrosis. []

    Relevance: While structurally diverse and distinct from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, the identification of these compounds as potentiators of ΔF508-CFTR suggests the potential for exploring structurally related compounds with similar biological activities. []

    Compound Description: This study focuses on the synthesis and characterization of novel heterocyclic compounds with potential biological activities. []

    Relevance: While structurally different from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, the study's emphasis on constructing diverse heterocyclic systems provides valuable insights for potential modifications to the target compound's structure to explore new biological targets. []

(E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-1-phenylprop-2-en-1-ones

    Compound Description: These chalcone derivatives were synthesized using a solvent-free grinding technique, highlighting a green chemistry approach to compound synthesis. []

    Relevance: Though not a direct analogue of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, this study highlights the applicability of green chemistry principles in synthesizing compounds with similar fluorine-containing aromatic moieties. [] This approach could be relevant for developing more environmentally friendly synthetic routes for 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile derivatives.

R-VK4-40 and R-VK4-116

    Compound Description: These novel dopamine D3 receptor antagonists are under investigation for potential in treating opioid and cocaine use disorders. [] They exhibit high selectivity for D3 receptors and demonstrate a favorable safety profile without potentiating cardiovascular effects associated with opioids or cocaine. []

    Relevance: While structurally distinct from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, the successful development of these D3 receptor antagonists highlights the potential for exploring novel chemical space for targeting specific receptor subtypes, encouraging exploration of diverse scaffolds based on 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. []

Carbonic acid, (ethyl)(1,2,4-triazol-1-ylmethyl) diester

    Compound Description: This compound, identified in Euphorbia lathyrus seeds, contributes to the plant's phytochemical profile. []

    Relevance: Though structurally dissimilar to 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, the presence of a triazole ring in this natural product suggests the potential for exploring triazole-containing derivatives of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile for various biological activities. []

2-amino-4-arylquinoline-3-carbonitriles (AAC-1, AAC-2, and AAC-3)

    Compound Description: These compounds act as effective corrosion inhibitors for mild steel in acidic environments. [] Their effectiveness is influenced by the electronic properties of substituents on the aryl ring, with electron-donating groups enhancing their inhibitory activity. []

    Relevance: These compounds share a carbonitrile group and an aromatic ring system with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] While structurally distinct, the influence of substituent electronics on their activity highlights the importance of considering electronic effects when designing and evaluating derivatives of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile for specific applications.

(2E)‐1‐(4‐hydroxyphenyl)‐3‐[4‐(trifluoromethyl)phenyl]prop‐2‐en‐1‐one

    Compound Description: This chalcone derivative exhibits potent and selective inhibition of human monoamine oxidase-B (hMAO-B), an enzyme implicated in neurodegenerative disorders. [] The presence of a trifluoromethyl group significantly contributes to its potency. []

    Relevance: Although not directly containing a cyclopropane or carbonitrile group, this compound shares a fluorine-substituted aromatic ring with the target compound. [] This structural similarity suggests exploring the biological activities of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile derivatives, especially those containing a trifluoromethyl group, for potential hMAO-B inhibitory activity.

(1-(2-hydroxy-5-nitrophenyl)(4-hydroxyphenyl)methyl)indoline-4-carbonitrile (HIC)

    Compound Description: HIC is a P2Y1 receptor agonist that induces cell death in prostate cancer cells. [] It affects p53 stabilization, MAPK signaling, and NF-κB protein expression, contributing to its anti-cancer properties. []

    Relevance: This compound, while structurally distinct from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, shares the presence of a carbonitrile group and aromatic rings. [] The identification of HIC as a potential anti-cancer agent suggests the value of exploring structurally diverse compounds derived from 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile for their anti-cancer properties.

N-(5-chloro-2-methylphenyl)-1-(4-fluoro-3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide (TR001)

    Compound Description: TR001 is a potent inhibitor of the mitochondrial permeability transition pore (mtPTP) with improved plasma stability compared to its isoxazole analogue. [] It shows efficacy in a zebrafish model of muscular dystrophy. []

    Relevance: TR001 shares a fluoro-hydroxyphenyl motif with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile. [] This, along with its biological activity, suggests exploring similar modifications on the target compound, such as incorporating a triazole ring, for modulating mtPTP activity.

Z-1,1-Dichloro-2-[4-(2-dimethylaminoethoxy)phenyl]-2-(4-hydroxyphenyl)-3-phenylcyclopropane and Z-1,1-Dichloro-2-[4-(2-dimethylaminoethoxy)phenyl]-2-(4-chlorophenyl)-3-phenylcyclopropane

    Compound Description: These compounds highlight the significance of stereoselective synthesis in medicinal chemistry. []

    Relevance: These compounds share a cyclopropane ring with 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile, emphasizing the importance of stereochemistry in influencing biological activity. [] While structurally different, the focus on stereochemistry provides valuable considerations for synthesizing and evaluating derivatives of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile.

Properties

CAS Number

1881320-49-5

Product Name

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile

IUPAC Name

1-(2-fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile

Molecular Formula

C10H8FNO

Molecular Weight

177.178

InChI

InChI=1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2

InChI Key

WBERLAWOYGFGOM-UHFFFAOYSA-N

SMILES

C1CC1(C#N)C2=C(C(=CC=C2)O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.